molecular formula C15H15F2N3OS B4871767 N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

Cat. No.: B4871767
M. Wt: 323.4 g/mol
InChI Key: RURXMSQBAYBWFU-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Functional Groups: The cyano, cyclopropyl, and difluoromethyl groups are introduced through specific reactions such as nucleophilic substitution and addition reactions.

    Formation of the Thioacetamide Moiety: The thioacetamide group is introduced by reacting the intermediate compound with thioacetic acid or its derivatives.

    Allylation: The final step involves the allylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(METHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The uniqueness of N1-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-[3-cyano-4-cyclopropyl-6-(difluoromethyl)pyridin-2-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3OS/c1-2-5-19-13(21)8-22-15-11(7-18)10(9-3-4-9)6-12(20-15)14(16)17/h2,6,9,14H,1,3-5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURXMSQBAYBWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=C(C(=CC(=N1)C(F)F)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
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N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
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N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
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N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
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N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
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N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

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